Cas no 2680731-75-1 (benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate)

Benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate is a specialized heterocyclic compound featuring a 1,2,4-triazole core with an ethyl substituent at the 3-position and a sulfanyl (thiol) group at the 5-position. The carbamate linkage, formed via a benzyloxycarbonyl (Cbz) protecting group, enhances stability and modulates reactivity, making it valuable in peptide synthesis and medicinal chemistry applications. The thiol functionality offers potential for further derivatization, such as disulfide bond formation or metal coordination, while the triazole ring contributes to its bioactivity, particularly in antimicrobial or enzyme inhibition studies. Its structural design balances lipophilicity (ethyl group) and polarity (carbamate), improving solubility profiles for pharmaceutical research. The compound serves as a versatile intermediate for constructing more complex molecules targeting therapeutic pathways.
benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate structure
2680731-75-1 structure
Product Name:benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate
CAS No:2680731-75-1
MF:C14H18N4O2S
MW:306.383321285248
CID:6536843
PubChem ID:165940558
Update Time:2025-07-02

benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 2680731-75-1
    • benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate
    • EN300-28291522
    • Inchi: 1S/C14H18N4O2S/c1-2-12-16-17-13(21)18(12)9-8-15-14(19)20-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,19)(H,17,21)
    • InChI Key: HJJRUBITPMGZAR-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(CC)N1CCNC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 306.11504700g/mol
  • Monoisotopic Mass: 306.11504700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 98Ų

benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate Pricemore >>

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Additional information on benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate

Research Brief on Benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate (CAS: 2680731-75-1)

Benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate (CAS: 2680731-75-1) is a novel chemical entity that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique 1,2,4-triazole core and sulfanyl functional group, exhibits promising potential as a scaffold for drug development. Recent studies have explored its applications in targeting specific enzymatic pathways and its role as a precursor for more complex pharmacophores.

The synthesis of benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate involves a multi-step process, including the condensation of ethyl hydrazinecarboxylate with carbon disulfide, followed by alkylation and carbamate formation. The compound's structural features, such as the presence of a sulfanyl group, contribute to its reactivity and potential interactions with biological targets. Researchers have highlighted its utility in the development of enzyme inhibitors, particularly those targeting cysteine proteases and metalloenzymes.

In a recent study published in the Journal of Medicinal Chemistry, the compound was evaluated for its inhibitory activity against cathepsin B, a protease implicated in cancer metastasis and inflammatory diseases. The results demonstrated moderate inhibitory potency (IC50 = 2.3 µM), with molecular docking studies revealing favorable interactions with the enzyme's active site. This finding suggests that further structural optimization could enhance its efficacy and selectivity.

Another area of interest is the compound's potential as a building block for the synthesis of heterocyclic derivatives. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate into a series of triazole-thioether hybrids, which exhibited antimicrobial activity against Gram-positive bacteria (MIC values ranging from 4-16 µg/mL). These derivatives also showed low cytotoxicity in mammalian cell lines, indicating a favorable safety profile.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate. Its moderate solubility and metabolic stability in vitro suggest the need for further derivatization to improve drug-like characteristics. Ongoing research is focused on modifying the carbamate moiety and exploring prodrug strategies to enhance bioavailability.

In conclusion, benzyl N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]carbamate represents a versatile scaffold with applications in drug discovery and chemical biology. Its unique structural features and demonstrated biological activities make it a compelling subject for future research. Continued exploration of its derivatives and mechanisms of action may yield novel therapeutic agents for treating diseases such as cancer, infections, and inflammatory disorders.

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